1-Boc-3-allyl-3-hydroxypiperidine

Medicinal Chemistry Drug Design ADME Prediction

1-Boc-3-allyl-3-hydroxypiperidine (CAS 1331825-48-9) is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an allyl substituent, and a tertiary hydroxyl group at the 3-position. This compound belongs to the class of N-Boc-protected heterocyclic building blocks and is characterized by a molecular weight of 241.33 g/mol and a predicted logP of approximately 1.81.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 1331825-48-9
Cat. No. B1445893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-allyl-3-hydroxypiperidine
CAS1331825-48-9
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O
InChIInChI=1S/C13H23NO3/c1-5-7-13(16)8-6-9-14(10-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3
InChIKeyCBHSLDWWMOVQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-allyl-3-hydroxypiperidine (CAS 1331825-48-9): A Dual-Functional Piperidine Scaffold for Diversified Synthetic Pathways


1-Boc-3-allyl-3-hydroxypiperidine (CAS 1331825-48-9) is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an allyl substituent, and a tertiary hydroxyl group at the 3-position. This compound belongs to the class of N-Boc-protected heterocyclic building blocks and is characterized by a molecular weight of 241.33 g/mol and a predicted logP of approximately 1.81 . The concurrent presence of a hydroxyl moiety and an allyl group on the piperidine ring endows it with distinct reactivity profiles, rendering it a valuable intermediate for the construction of complex nitrogen-containing scaffolds .

Why 1-Boc-3-allyl-3-hydroxypiperidine Cannot Be Replaced by Simpler N-Boc Piperidines


Substituting 1-Boc-3-allyl-3-hydroxypiperidine with a more common analog, such as 1-Boc-3-hydroxypiperidine (CAS 85275-45-2) or 1-Boc-3-allylpiperidine-3-carboxylic acid (CAS 959236-11-4), introduces significant alterations in physicochemical properties and synthetic utility. The allyl group substantially increases lipophilicity (ΔlogP ~0.5–1.3) compared to non-allylated counterparts [1], while the hydroxyl group provides a handle for further functionalization that is absent in simple 3-allylpiperidines. These differences directly impact membrane permeability, reaction compatibility, and the overall efficiency of downstream synthetic sequences. The following evidence quantifies these distinctions, underscoring why generic substitution is not equivalent in the context of research and industrial applications.

Quantitative Differentiation of 1-Boc-3-allyl-3-hydroxypiperidine from Structural Analogs


Lipophilicity Profile: Enhanced LogP Drives Differential Membrane Partitioning

The target compound exhibits a predicted logP of 1.81, which is approximately 0.5–1.3 log units higher than that of 1-Boc-3-hydroxypiperidine (logP 0.49–1.32) [1] and approximately 0.5–0.8 log units lower than that of the more lipophilic 1-Boc-3-allylpiperidine-3-carboxylic acid (logP 2.36–2.60) . This intermediate lipophilicity positions the compound favorably for balancing passive permeability and aqueous solubility in lead optimization campaigns.

Medicinal Chemistry Drug Design ADME Prediction

Acid Dissociation Constant (pKa): Subtle Shift Affects Protonation State at Physiological pH

The predicted pKa of the target compound is 14.60 ± 0.20 , which is slightly lower than that of 1-Boc-3-hydroxypiperidine (14.74 ± 0.20) [1]. While both values indicate that the hydroxyl group remains predominantly protonated under physiological conditions, the 0.14 unit difference may subtly influence hydrogen-bonding capacity and nucleophilicity in non-aqueous environments.

Physical Organic Chemistry Ionization State Reactivity Prediction

Storage and Handling: Room Temperature Stability vs. Refrigeration Requirements

1-Boc-3-allyl-3-hydroxypiperidine is specified for storage at room temperature (RT) , whereas the closely related 1-Boc-3-hydroxypiperidine requires storage at -15°C to 2–8°C [1] [2]. This differential thermal stability reduces cold-chain complexity and energy costs in both laboratory and industrial settings.

Laboratory Operations Compound Management Logistics

Commercial Availability and Purity Specifications: 97% Purity with Defined Pricing Tiers

The compound is commercially available from multiple vendors at purities of 95% and 97%. Representative pricing includes 50 mg at ¥62.00 (Beyotime, 97%) , 5 g at $290 (AchemBlock, 97%) , and 95% purity offerings from Bidepharm and AKSci . In contrast, 1-Boc-3-hydroxypiperidine is commonly offered at 95% purity but with lower pricing per gram (e.g., Sigma-Aldrich 95% for approximately $30–$50/g) due to its simpler synthesis and broader utility.

Procurement Supply Chain Quality Control

Functional Group Versatility: Dual Reactivity Enables Orthogonal Transformations

Unlike 1-Boc-3-hydroxypiperidine, which lacks an allyl group, or 3-allylpiperidine, which lacks both Boc protection and a hydroxyl, 1-Boc-3-allyl-3-hydroxypiperidine presents three orthogonal reactive centers: (1) Boc-protected amine (deprotection to free piperidine), (2) tertiary hydroxyl (potential for esterification, oxidation, or elimination), and (3) terminal alkene (cross-metathesis, hydroboration, epoxidation) . This tripartite reactivity profile supports iterative functionalization without protecting group manipulation, a distinct advantage in divergent synthesis.

Synthetic Methodology Scaffold Diversification Protecting Group Strategy

Optimal Deployment Scenarios for 1-Boc-3-allyl-3-hydroxypiperidine in Research and Industrial Settings


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity

In early-stage drug discovery programs where central nervous system (CNS) penetration is desired but excessive lipophilicity must be avoided, 1-Boc-3-allyl-3-hydroxypiperidine (logP 1.81) provides a favorable balance relative to more polar (logP ~0.5) and more lipophilic (logP >2.3) piperidine building blocks . Its predicted logP falls within the optimal range for CNS drug candidates, making it a strategic choice for scaffold hopping and property-driven optimization.

Process Chemistry: Ambient-Temperature Stable Intermediate for Large-Scale Synthesis

The room-temperature storage specification of 1-Boc-3-allyl-3-hydroxypiperidine eliminates the need for refrigerated warehousing and cold shipping, a significant advantage in industrial settings where compound stability and reduced cold-chain logistics are critical for cost control. This property differentiates it from 1-Boc-3-hydroxypiperidine, which requires sub-ambient storage.

Synthetic Methodology: Divergent Synthesis of Piperidine-Derived Libraries

The orthogonal reactivity of the allyl, hydroxyl, and Boc-protected amine groups enables sequential, chemoselective transformations without the need for additional protection/deprotection steps . This compound is therefore ideally suited for the parallel synthesis of diverse piperidine libraries, where maximizing molecular diversity while minimizing synthetic steps is a key objective.

Academic and CRO Procurement: Balance of Cost and Functionality

For laboratories with constrained budgets, the modest price premium of 1-Boc-3-allyl-3-hydroxypiperidine over simpler N-Boc piperidines is justified only when the allyl and hydroxyl functionalities are both required. Procurement decisions should be guided by the specific synthetic plan; this compound represents a targeted investment rather than a general-purpose building block.

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